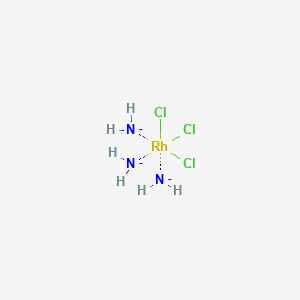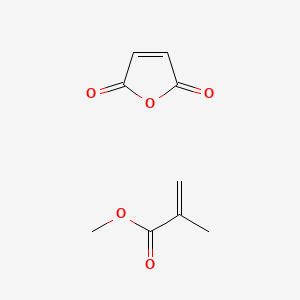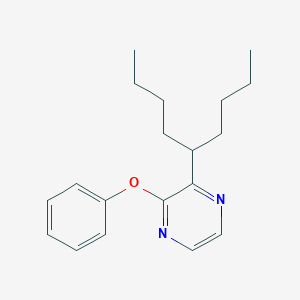
2-(Nonan-5-yl)-3-phenoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-hydroxyellipticine involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Ellipticine Core: This is typically achieved through a series of cyclization reactions.
Introduction of the Hydroxy Group: This step involves selective hydroxylation at the 9-position of the ellipticine core.
Methylation: The final step is the methylation at the 2-position.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of 2-Methyl-9-hydroxyellipticine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9-hydroxyellipticine undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced at different positions on the ellipticine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are used under controlled conditions to introduce various substituents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted ellipticines, each with unique biological activities.
Scientific Research Applications
2-Methyl-9-hydroxyellipticine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding properties and the inhibition of topoisomerase I.
Biology: The compound is used to investigate the mechanisms of DNA damage and repair.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 2-Methyl-9-hydroxyellipticine involves its ability to intercalate into DNA and inhibit topoisomerase I. This enzyme is essential for DNA replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: The parent compound with similar DNA-binding properties but different pharmacokinetics.
9-Hydroxyellipticine: Lacks the methyl group at the 2-position, leading to different biological activity.
2-Methyl-ellipticine: Lacks the hydroxy group at the 9-position, affecting its DNA-binding affinity.
Uniqueness
2-Methyl-9-hydroxyellipticine is unique due to the presence of both the methyl group at the 2-position and the hydroxy group at the 9-position. This combination enhances its DNA-binding affinity and topoisomerase I inhibition, making it a potent antitumor agent compared to its analogs.
Properties
CAS No. |
5008-87-7 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-nonan-5-yl-3-phenoxypyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-10-16(11-6-4-2)18-19(21-15-14-20-18)22-17-12-8-7-9-13-17/h7-9,12-16H,3-6,10-11H2,1-2H3 |
InChI Key |
REXJSXHTXGTZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C1=NC=CN=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


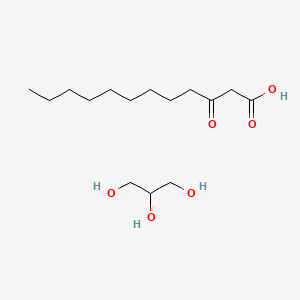

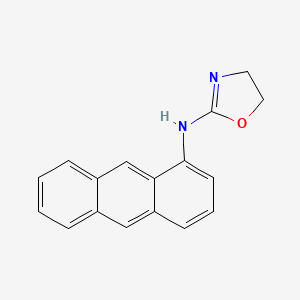
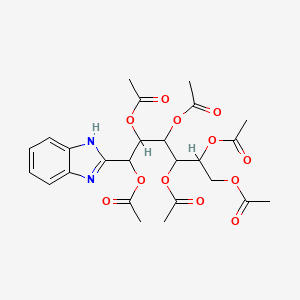
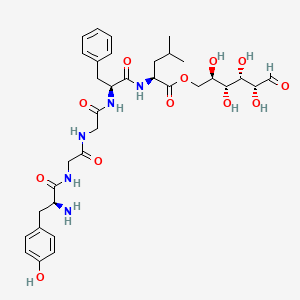

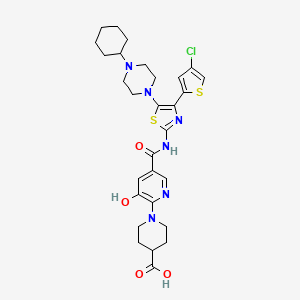
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)



